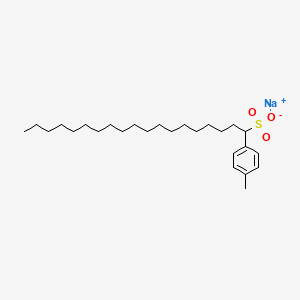
Sodium octadecylxylenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium octadecylxylenesulphonate: is an organic compound that belongs to the class of sulfonates. It is a sodium salt of octadecylxylenesulphonic acid and is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is characterized by its long hydrophobic tail and hydrophilic sulfonate head, making it effective in various applications, including detergents and emulsifiers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium octadecylxylenesulphonate typically involves the sulfonation of octadecylxylene. The process begins with the alkylation of xylene with octadecyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting octadecylxylene is then sulfonated using concentrated sulfuric acid or oleum to produce octadecylxylenesulphonic acid. Finally, the sulfonic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The sulfonation step is carefully monitored to prevent over-sulfonation, which can lead to undesirable by-products. The final product is purified through filtration and crystallization to obtain a high-purity compound suitable for commercial use.
化学反应分析
Types of Reactions: Sodium octadecylxylenesulphonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfinate or thiol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Sodium octadecylxylenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
作用机制
The mechanism of action of sodium octadecylxylenesulphonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The hydrophobic tail interacts with non-polar substances, while the hydrophilic sulfonate head remains in the aqueous phase, facilitating the emulsification and dispersion of hydrophobic compounds.
相似化合物的比较
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium stearate
Comparison:
- Sodium dodecylbenzenesulfonate: Similar surfactant properties but with a shorter hydrophobic tail, making it less effective in solubilizing very hydrophobic compounds.
- Sodium lauryl sulfate: Commonly used in personal care products; however, it has a different molecular structure and slightly different surfactant properties.
- Sodium stearate: Used in soaps and cosmetics; it has a simpler structure and is less effective as an emulsifier compared to sodium octadecylxylenesulphonate.
This compound stands out due to its long hydrophobic tail, which provides superior emulsification and solubilization properties, making it highly effective in various applications.
属性
CAS 编号 |
93982-19-5 |
|---|---|
分子式 |
C26H45NaO3S |
分子量 |
460.7 g/mol |
IUPAC 名称 |
sodium;1-(4-methylphenyl)nonadecane-1-sulfonate |
InChI |
InChI=1S/C26H46O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25;/h20-23,26H,3-19H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI 键 |
KLKMWSPTVDXULC-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


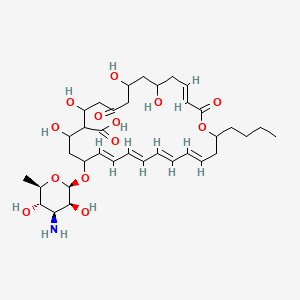

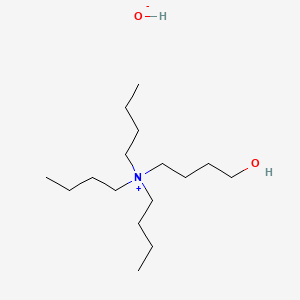

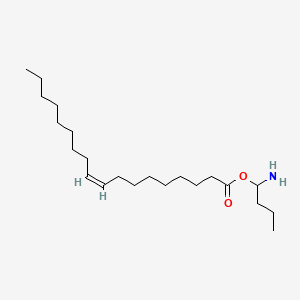
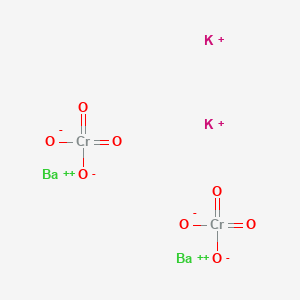
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
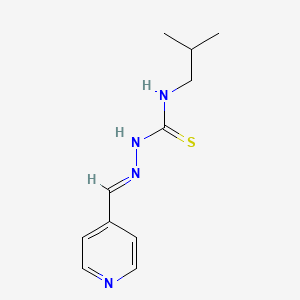
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

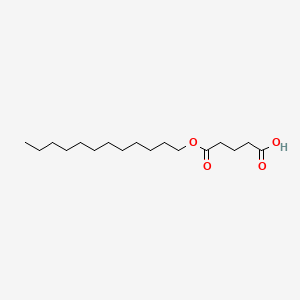
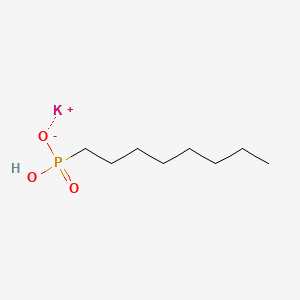
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)

